molecular formula C27H46O5S B1249866 Larsucosterol CAS No. 884905-07-1

Larsucosterol

Katalognummer: B1249866
CAS-Nummer: 884905-07-1
Molekulargewicht: 482.7 g/mol
InChI-Schlüssel: PIUZYOCNZPYXOA-ZHHJOTBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol and a potent epigenetic regulator. It plays a significant role in lipid metabolism, inflammatory responses, and cell survival. This compound has shown potential in treating various liver diseases, including alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis .

Wissenschaftliche Forschungsanwendungen

Larsucosterol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es DNA-Methyltransferasen (DNMT1, DNMT3a und DNMT3b) hemmt, was zur Modulation der Genexpression führt, die an zellulären Signalwegen beteiligt ist, die mit Stressreaktionen, Zelltod und Lipidbiosynthese verbunden sind. Es wirkt auch als Antagonist des Leber-X-Rezeptors, verringert die Lipogenese und hemmt die Cholesterinsynthese, indem es die mRNA-Spiegel senkt und die Aktivierung des Sterolregulatorischen Element-bindenden Proteins 1 (SREBP-1) hemmt .

Ähnliche Verbindungen:

    25-Hydroxycholesterol: Ein weiteres Cholesterolderivat mit ähnlichen regulierenden Eigenschaften im Lipidstoffwechsel.

    Oxysterolsulfate: Eine Klasse von Verbindungen mit ähnlichen epigenetischen Regulationsfunktionen.

Einzigartigkeit: this compound ist aufgrund seiner starken epigenetischen Regulierungseigenschaften und seiner Fähigkeit, mehrere zelluläre Signalwege zu modulieren, einzigartig. Seine doppelte Rolle als Inhibitor der DNA-Methyltransferase und Antagonist des Leber-X-Rezeptors macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Lebererkrankungen .

Wirkmechanismus

Larsucosterol, also known as 25HC3S, UGX2V7MGMZ, 5-Cholesten-3beta-25-diol-3-sulfate, or this compound [USAN], is a potent endogenous epigenetic regulator . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on this compound’s action.

Target of Action

The primary target of this compound is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, playing a key role in the regulation of gene expression .

Mode of Action

This compound acts as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and 3b) . By inhibiting DNA methylation, it modulates the expression of genes involved in cell signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis . It also upregulates the expression of CREB and AMPK via demethylating 5m CpG in their promoter regions, subsequently increasing intracellular PGC-1a levels .

Biochemical Pathways

This compound plays a significant role in lipid metabolism and inflammatory responses . It has been reported to reduce lipid accumulation within hepatocytes . It also attenuates inflammatory responses induced by lipopolysaccharide (LPS) and TNFa in macrophages .

Result of Action

The administration of this compound has demonstrated a reduction in lipid accumulation within hepatocytes . It also attenuates inflammatory responses, alleviating LPS- and acetaminophen (ATMP)-induced multiple organ injury, and decreasing mortalities in animal models . Biochemical parameters improved in most subjects, with notable declines in serum bilirubin levels from baseline to day 7 and day 28, and reductions in MELD scores at day 28 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetic machinery, including DNA methylation, is involved in the development and recovery of chronic and acute liver diseases . Environmental factors can influence DNA methylation, representing a potential mechanism by which the environment can shape gene expression and subsequent health outcomes .

Zukünftige Richtungen

Given the potential relevance of 5-Cholesten-3beta-25-diol-3-sulfate and PPARγ, further pharmacological experiments are warranted to aid our understanding of recognitions involving 5-Cholesten-3beta-25-diol-3-sulfate with PPARγ ligand-binding domain .

Biochemische Analyse

Biochemical Properties

5-Cholesten-3beta-25-diol-3-sulfate plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs) . The compound inhibits the activity of SREBPs, which are key transcription factors involved in lipid biosynthesis . By suppressing SREBP-1/2 activities, 5-Cholesten-3beta-25-diol-3-sulfate decreases the expression of genes responsible for cholesterol and fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . Additionally, it acts as an antagonist to LXRs, further modulating lipid metabolism .

Cellular Effects

5-Cholesten-3beta-25-diol-3-sulfate exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to inhibit cholesterol synthesis and reduce lipid accumulation . This compound also influences cell signaling pathways by modulating the activity of SREBPs and LXRs . In macrophages, 5-Cholesten-3beta-25-diol-3-sulfate decreases lipid levels and inhibits inflammatory responses . Furthermore, it affects gene expression by downregulating the expression of genes involved in lipid biosynthesis and upregulating those associated with lipid degradation .

Molecular Mechanism

The molecular mechanism of 5-Cholesten-3beta-25-diol-3-sulfate involves its interactions with key regulatory proteins and enzymes. It binds to and inhibits the activity of SREBPs, preventing their activation and subsequent translocation to the nucleus . This inhibition leads to a decrease in the expression of genes involved in lipid biosynthesis . Additionally, 5-Cholesten-3beta-25-diol-3-sulfate acts as an LXR antagonist, blocking the activation of LXR target genes . This dual mechanism of action allows the compound to effectively regulate lipid metabolism and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cholesten-3beta-25-diol-3-sulfate have been observed to change over time. The compound exhibits stability in vitro and in vivo, with a half-life of approximately 48 hours in circulation . Long-term studies have shown that 5-Cholesten-3beta-25-diol-3-sulfate can significantly reduce lipid accumulation and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD) . These effects are associated with the sustained inhibition of SREBP signaling and the downregulation of lipid biosynthesis genes .

Dosage Effects in Animal Models

The effects of 5-Cholesten-3beta-25-diol-3-sulfate vary with different dosages in animal models. At lower doses, the compound effectively reduces lipid levels and inflammation without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-Cholesten-3beta-25-diol-3-sulfate is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from cholesterol through the action of sterol 25-hydroxylase and hydroxysteroid sulfotransferase (SULT2B1b) . The compound inhibits the LXRα signaling pathway, leading to a decrease in the expression of lipogenic genes such as SREBP-1c, fatty acid synthase, and acetyl-CoA carboxylase . This inhibition results in reduced lipid biosynthesis and accumulation .

Transport and Distribution

Within cells and tissues, 5-Cholesten-3beta-25-diol-3-sulfate is widely distributed and exhibits a half-life of approximately 48 hours in circulation . It interacts with various transporters and binding proteins that facilitate its transport and distribution . The compound’s localization and accumulation are influenced by its interactions with these proteins, which play a crucial role in its regulatory functions.

Subcellular Localization

5-Cholesten-3beta-25-diol-3-sulfate is primarily localized in the nuclei of hepatocytes and macrophages . Its subcellular localization is essential for its activity, as it interacts with nuclear receptors and transcription factors to regulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function in lipid metabolism and inflammatory responses .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Larsucosterol wird durch eine Reihe chemischer Reaktionen synthetisiert, die Cholesterolderivate beinhalten. Zu den wichtigsten Schritten gehört die Sulfatierung von 25-Hydroxycholesterol zur Herstellung von 25-Hydroxycholest-5-en-3.beta.-yl-Hydrogensulfat .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Larsucosterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound, die in der Forschung und in therapeutischen Anwendungen weiter genutzt werden können .

Vergleich Mit ähnlichen Verbindungen

    25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

    Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZYOCNZPYXOA-ZHHJOTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884905-07-1
Record name Larsucosterol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LARSUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 2
Reactant of Route 2
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 3
Reactant of Route 3
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 4
Reactant of Route 4
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 5
Reactant of Route 5
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 6
5-Cholesten-3beta-25-diol-3-sulfate
Customer
Q & A

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

    ANone:

    • Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

    A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

    ANone: The biosynthesis of 25HC3S occurs in a two-step process:

    • Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]
    • Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

    ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

    • Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.
    • Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []
    • Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

    ANone:

    • In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]
    • In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

    A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.